

Spectroscopic Blueprint of Batrachotoxinin A: A Technical Guide

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Compound of Interest

Compound Name: *Batrachotoxinin A*

Cat. No.: *B100336*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **Batrachotoxinin A**, a potent steroidal alkaloid. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a comprehensive resource for the identification and characterization of this complex molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the intricate molecular structure of natural products. For **Batrachotoxinin A**, both ¹H and ¹³C NMR data provide a detailed map of its chemical environment.

Experimental Protocol: NMR

High-resolution NMR spectra of synthetic (\pm)-**Batrachotoxinin A** were acquired on a Bruker AVANCE III 500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR). Standard pulse sequences were utilized for the acquisition of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra to enable complete assignment of the proton and carbon signals.

¹H NMR Data

The ^1H NMR spectrum of **Batrachotoxinin A** reveals a complex pattern of signals characteristic of its steroidal framework and unique functional groups. The following table summarizes the assigned chemical shifts and coupling constants.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1a	1.62	m	
H-1b	1.48	m	
H-2a	1.85	m	
H-2b	1.73	m	
H-4	5.35	s	
H-6a	2.15	m	
H-6b	2.05	m	
H-7	5.89	d	6.0
H-11	4.12	br s	
H-12a	2.01	m	
H-12b	1.91	m	
H-15a	2.23	m	
H-15b	1.58	m	
H-16	4.81	d	7.5
H-17	2.55	m	
H-18a	3.05	d	12.0
H-18b	2.95	d	12.0
H-20	4.35	q	6.5
H-21	1.35	d	6.5
3-OH	3.55	s	
11-OH	2.88	d	4.0
20-OH	1.95	d	5.0
N-CH ₃	2.45	s	

¹³C NMR Data

The ¹³C NMR spectrum provides a count of the carbon atoms and information about their chemical environment. The data presented below is a comparison between the ¹³C NMR shifts of natural and synthetic **Batrachotoxinin A**, demonstrating the successful synthesis and structural confirmation of the molecule.

Carbon	Natural BTX-A (25 MHz, CDCl ₃) δ, ppm	Synthetic BTX-A (125 MHz, CDCl ₃) δ, ppm
1	30.8	30.6
2	32.0	32.0
3	95.6	95.7
4	40.1	40.3
5	36.5	36.4
6	32.7	32.6
7	124.6	124.8
8	137.9	138.1
9	89.9	90.1
10	49.5	49.6
11	70.1	70.2
12	40.5	40.6
13	48.9	49.0
14	85.1	85.2
15	34.5	34.6
16	82.3	82.4
17	62.1	62.2
18	58.9	59.0
20	68.7	68.8
21	23.5	23.6
N-CH ₃	42.8	42.9

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for the unambiguous identification of complex molecules like **Batrachotoxinin A**.

Experimental Protocol: MS

High-resolution mass spectra were obtained on a Bruker Daltonics Apex IV 7T Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a mixture of methanol and water with 0.1% formic acid and introduced into the ESI source via a syringe pump. The instrument was calibrated using a standard solution of sodium trifluoroacetate. Data was acquired and processed using Bruker Daltonics DataAnalysis software.

Mass Spectrometry Data

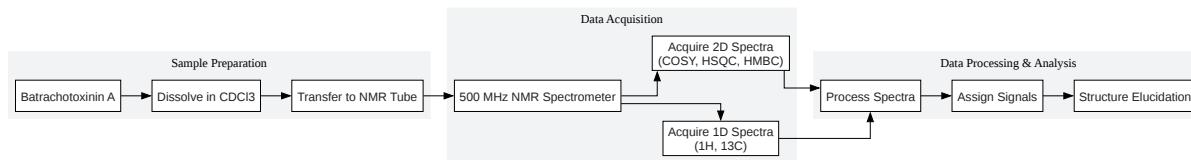
The high-resolution mass spectrum of synthetic (\pm)-**Batrachotoxinin A** showed a prominent protonated molecular ion peak.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	432.2744	432.2741

The excellent agreement between the calculated and observed mass-to-charge ratios confirms the elemental composition of **Batrachotoxinin A** as C₂₄H₃₇NO₅.

Visualizations

To further clarify the experimental processes and structural relationships, the following diagrams have been generated using the DOT language.

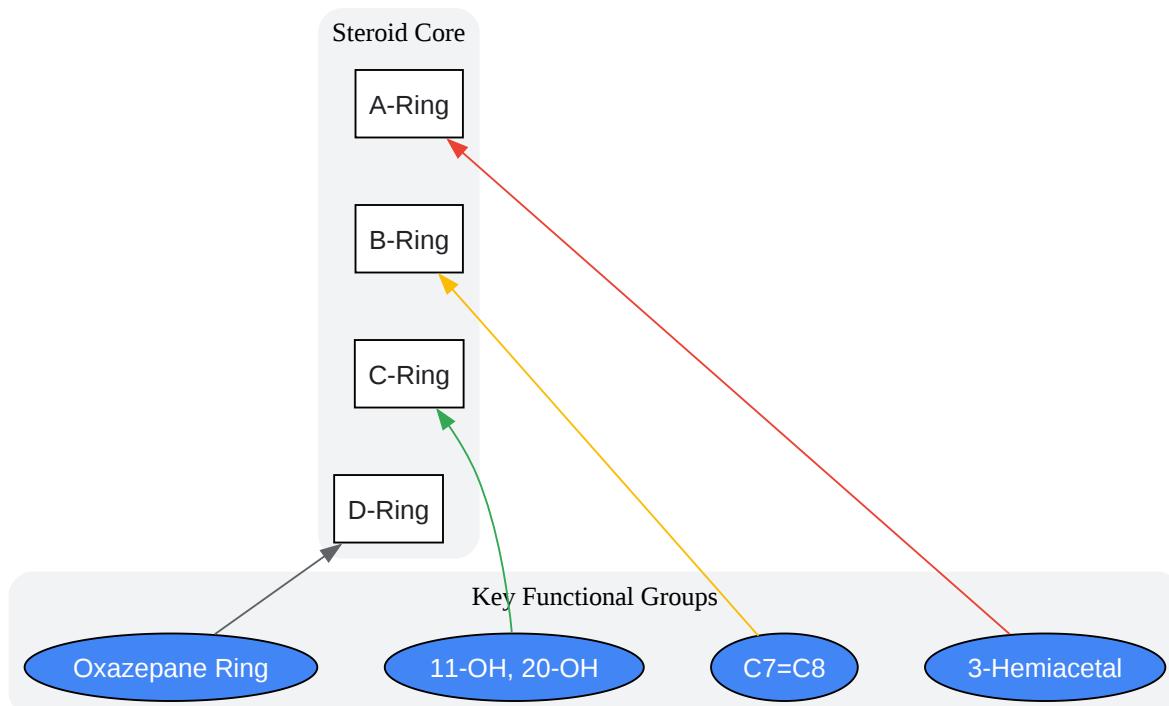
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NMR Experimental Workflow for **Batrachotoxinin A** Analysis.

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Mass Spectrometry Experimental Workflow for **Batrachotoxinin A**.

Batrachotoxinin A Structure

[Click to download full resolution via product page](#)Key Structural Features of **Batrachotoxinin A**.

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